

solubility of 2,5-Difluoro-4-methylaniline in organic solvents

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Compound of Interest

Compound Name: 2,5-Difluoro-4-methylaniline

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **2,5-Difluoro-4-methylaniline**, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data in a broad range of organic solvents is not readily available in published literature, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility accurately and safely. We will delve into the physicochemical properties of **2,5-Difluoro-4-methylaniline**, explore the theoretical principles governing its solubility, and provide a step-by-step guide to the reliable shake-flask equilibrium solubility method. This document is intended to be a practical resource for scientists and professionals working with this compound, enabling them to make informed decisions in process development, formulation, and quality control.

Introduction: The Significance of Solubility in a Scientific Context

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation.^[1] For a compound like **2,5-Difluoro-4-methylaniline**, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing stable formulations. This guide

serves as a practical manual, moving beyond theoretical discussions to provide actionable protocols and insights.

Physicochemical Properties of 2,5-Difluoro-4-methylaniline

A thorough understanding of the molecular characteristics of **2,5-Difluoro-4-methylaniline** is the first step in predicting its solubility behavior.

Property	Value	Source
CAS Number	878285-14-4	--INVALID-LINK--[2]
Molecular Formula	C ₇ H ₇ F ₂ N	--INVALID-LINK--[3]
Molecular Weight	143.14 g/mol	--INVALID-LINK--[2]
Physical Form	Solid	--INVALID-LINK--[2]
Purity	Typically ≥97%	--INVALID-LINK--[2]
InChI Key	CWBIWGGJHOJZWBJ-UHFFFAOYSA-N	--INVALID-LINK--[2]

Safety Information: **2,5-Difluoro-4-methylaniline** is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of **2,5-Difluoro-4-methylaniline** in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis:

- **Polarity:** The presence of the amine ($-NH_2$) group and two fluorine atoms imparts polarity to the molecule. The nitrogen atom in the amine group can act as a hydrogen bond acceptor, and the hydrogen atoms can act as hydrogen bond donors.[3]
- **Aromatic Ring:** The benzene ring is nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
- **Methyl Group:** The methyl ($-CH_3$) group is nonpolar.

Expected Solubility Trends:

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of **2,5-Difluoro-4-methylaniline**, suggesting a moderate to good solubility.
- **Polar Aprotic Solvents** (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have dipole moments and can interact with the polar regions of the molecule. Good solubility is anticipated. For instance, a similar compound, 4-methyl-2-nitroaniline, shows high solubility in 2-butanone and ethyl acetate.[5]
- **Nonpolar Solvents** (e.g., Toluene, Hexane): The nonpolar aromatic ring and methyl group will promote solubility in these solvents. However, the polar amine and fluorine groups may limit high solubility.
- **Acidic/Basic Solvents:** The basic amine group will react with acidic solvents, leading to salt formation and significantly increased solubility.

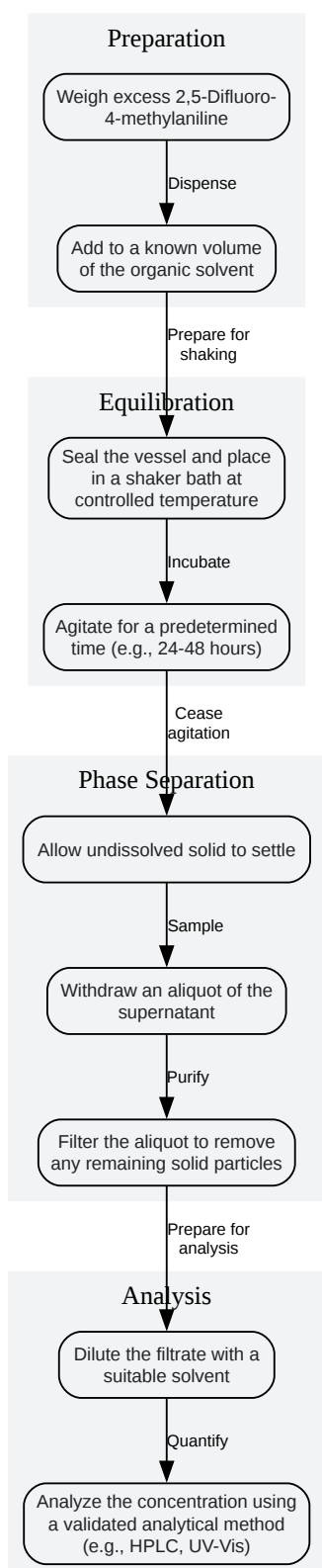
Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][6][7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, accuracy, and ability to determine thermodynamic solubility, which represents a true equilibrium state.^{[6][8]} This is crucial for applications where long-term stability is important, such as in pharmaceutical formulations.

Experimental Workflow Diagram



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Caption: Workflow for determining the solubility of **2,5-Difluoro-4-methylaniline** using the shake-flask method.

Detailed Step-by-Step Protocol

- Preparation of Saturated Solution:
 - Accurately weigh an amount of **2,5-Difluoro-4-methylaniline** that is in excess of its expected solubility and add it to a series of glass vials or flasks.
 - Pipette a precise volume of the desired organic solvent into each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath. The temperature should be controlled to reflect the intended application (e.g., 25 °C or 37 °C).^[9]
 - Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.^{[9][10]} To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes over time.^[10]
- Sample Collection and Preparation:
 - Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
- Analysis:

- Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantify the concentration of **2,5-Difluoro-4-methylaniline** in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.^[10] A calibration curve prepared with known concentrations of **2,5-Difluoro-4-methylaniline** in the same solvent system must be used for accurate quantification.^[10]

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise table, expressing the solubility in units such as mg/mL or mol/L at the specified temperature.

Example Data Table:

Organic Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Methanol	25	Experimental Value	Calculated Value
Ethanol	25	Experimental Value	Calculated Value
Acetone	25	Experimental Value	Calculated Value
Acetonitrile	25	Experimental Value	Calculated Value
Ethyl Acetate	25	Experimental Value	Calculated Value
Toluene	25	Experimental Value	Calculated Value
Hexane	25	Experimental Value	Calculated Value

The obtained solubility data can then be correlated with the theoretical predictions based on the solvent and solute properties. Any significant deviations from the expected trends should be investigated, as they may indicate specific solute-solvent interactions or the formation of different solid-state forms.

Conclusion

While a definitive, pre-existing dataset for the solubility of **2,5-Difluoro-4-methylaniline** in a wide array of organic solvents is not currently available, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. By understanding the physicochemical properties of the compound and applying the principles of intermolecular forces, researchers can make educated predictions about its solubility. The detailed shake-flask method presented herein offers a reliable means of obtaining accurate and reproducible solubility data, which is indispensable for the successful development and application of this important chemical intermediate.

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